n1-(quinolin-5-yl)benzene-1,4-diamine
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Overview
Description
N1-(quinolin-5-yl)benzene-1,4-diamine is an organic compound with the molecular formula C15H13N3 This compound is known for its unique structure, which combines a quinoline ring with a benzene-1,4-diamine moiety
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a multifactorial manner, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Result of Action
In vivo studies of quinoline derivatives have shown a significant decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues . These results suggest that quinoline derivatives may have potent anti-inflammatory and antioxidant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(quinolin-5-yl)benzene-1,4-diamine typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. One common method includes the reaction of quinoline-5-carboxaldehyde with benzene-1,4-diamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N1-(quinolin-5-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted benzene-1,4-diamine derivatives .
Scientific Research Applications
N1-(quinolin-5-yl)benzene-1,4-diamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-2-yl)benzene-1,4-diamine: This compound has a similar structure but with the quinoline ring attached at the 2-position instead of the 5-position.
N1-(quinolin-8-yl)benzene-1,4-diamine: Another similar compound with the quinoline ring attached at the 8-position.
N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine: This compound features additional ethyl groups on the amino nitrogen atoms.
Uniqueness
N1-(quinolin-5-yl)benzene-1,4-diamine is unique due to its specific attachment of the quinoline ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions .
Properties
IUPAC Name |
4-N-quinolin-5-ylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHTUSIPAQTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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